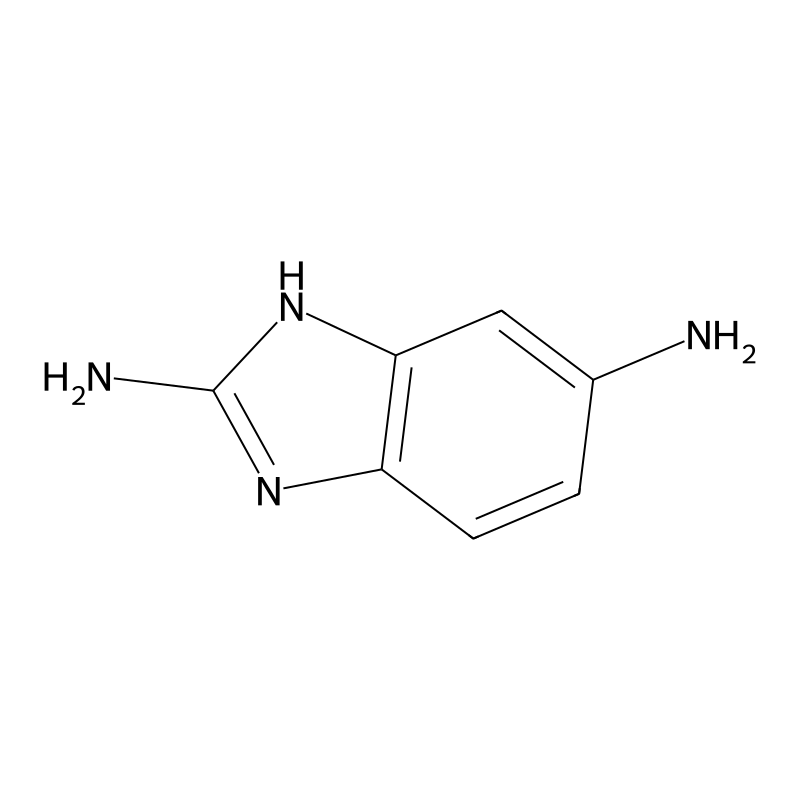

1H-Benzimidazole-2,5-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design

Benzimidazoles are known for their ability to form complexes with various metals (). 1H-Benzimidazole-2,5-diamine's diamine functional groups could potentially be used to design ligands for specific metal ions, which could be useful in catalysis or material science applications.

Medicinal Chemistry

Many benzimidazole derivatives possess medicinal properties, including antifungal and antiparasitic activity (). The diamine functionality of 1H-Benzimidazole-2,5-diamine might contribute to potential interactions with biological targets, although further research would be needed to explore this possibility.

1H-Benzimidazole-2,5-diamine is a heterocyclic aromatic organic compound characterized by a benzene ring fused to an imidazole ring, with two amine groups located at the 2 and 5 positions. This compound belongs to the benzimidazole family, which is noted for its diverse biological and pharmacological activities. The molecular formula of 1H-benzimidazole-2,5-diamine is C₇H₈N₄, and it has a molecular weight of approximately 148.17 g/mol.

- Ligand design: The diamine groups could enable 1H-Benzimidazole-2,5-diamine to chelate metal ions. This property could be useful in designing ligands for catalysts or materials with specific functionalities [].

- Medicinal chemistry: Many benzimidazole derivatives possess antifungal and antiparasitic activity []. The diamine functionality of 1H-Benzimidazole-2,5-diamine might allow it to interact with biological targets relevant to these diseases, but further research is needed.

- Oxidation: This compound can be oxidized to yield different benzimidazole derivatives. Common oxidizing agents include hydrogen peroxide and sodium metabisulfite.

- Reduction: Reduction reactions modify the imidazole ring, often utilizing reducing agents like sodium borohydride.

- Substitution: Nucleophilic substitution reactions are prevalent, where the amine groups can be replaced with other functional groups using reagents such as alkyl halides and acyl chlorides.

The major products from these reactions typically include a range of substituted benzimidazoles, which exhibit significant biological activities.

1H-Benzimidazole-2,5-diamine demonstrates notable biological properties:

- Antimicrobial Activity: It has been shown to possess antimicrobial effects against various pathogens.

- Antiviral Properties: Research indicates potential antiviral activity, making it a candidate for further investigation in virology.

- Anticancer Effects: The compound has been explored for its anticancer properties, suggesting its utility in cancer treatment strategies.

These activities highlight its potential as a therapeutic agent in various medical applications.

The synthesis of 1H-benzimidazole-2,5-diamine can be accomplished through several methods:

- Condensation Reaction: A common synthetic route involves the condensation of ortho-phenylenediamine with aldehydes, followed by oxidation to form the desired product.

- Industrial Production: Large-scale production often employs optimized condensation reactions under controlled conditions to maximize yield and purity .

These methods are crucial for producing high-quality compounds for research and industrial applications.

1H-Benzimidazole-2,5-diamine finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Due to its biological activities, it is valuable in research focused on antimicrobial and anticancer agents.

- Medicine: The compound is being investigated as a potential therapeutic agent for treating diseases such as cancer and infections.

- Industry: It is utilized in developing pharmaceuticals and agrochemicals.

Studies on the interactions of 1H-benzimidazole-2,5-diamine with biological targets are essential for understanding its mechanism of action. While specific interaction studies were not detailed in the search results, benzimidazole derivatives are known to interact with various enzymes and receptors, influencing metabolic pathways and cellular processes. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 1H-benzimidazole-2,5-diamine. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 2-Phenylbenzimidazole | Known for its anticancer activity. |

| 5,6-Dimethylbenzimidazole | A degradation product of vitamin B12 with notable biological activity. |

| N-(1H-Benzimidazol-2-yl)-benzene-1,2-diamine | Exhibits antimicrobial and anticancer properties. |

| N-(4-(1H-Benzimidazol-2-yl)methoxy)phenylacetamide | Potential therapeutic agent targeting glucose metabolism. |

Uniqueness

The uniqueness of 1H-benzimidazole-2,5-diamine lies in its specific substitution pattern at the 2 and 5 positions. This configuration enhances its reactivity and potential for forming diverse derivatives that may exhibit distinct biological activities compared to other benzimidazole derivatives.

Traditional Condensation Routes Using ortho-Phenylenediamine

The synthesis of 1H-benzimidazole-2,5-diamine primarily relies on traditional condensation methodologies that have been refined over decades of organic synthetic research. The most fundamental approach involves the Phillips-Ladenburg reaction, which represents the cornerstone of benzimidazole synthesis through the condensation of ortho-phenylenediamine with carboxylic acids under acidic conditions [1] [2].

The Phillips-Ladenburg methodology typically requires extreme temperature conditions, often reaching 250-300°C, with reaction times extending from 2 to 8 hours [2]. Despite these harsh conditions, yields generally range from 60-75%, which represents a significant limitation for industrial applications. The mechanism involves the formation of an intermediate amide followed by cyclization and dehydration to afford the benzimidazole core structure [1].

An alternative traditional approach is the Weidenhagen reaction, which utilizes the interaction between ortho-phenylenediamine and aldehydes or ketones [2]. This methodology operates under slightly milder conditions (100-200°C) and typically achieves yields in the range of 70-85% within 1-4 hours [2]. The Weidenhagen reaction proceeds through imine formation followed by cyclization and oxidative aromatization [2].

Modern refinements to these traditional approaches have incorporated catalytic systems to improve efficiency and reduce reaction severity. The use of ammonium chloride as a catalyst in ethanol at 80-90°C has demonstrated significant improvements, achieving yields of 72-90% within 2-4 hours [2] [3]. This catalytic system represents a substantial advancement in terms of reaction conditions while maintaining acceptable synthetic efficiency.

Polyphosphoric acid-mediated condensation represents another traditional variant, though it suffers from limited yields (approximately 51%) despite the use of high-temperature conditions (200°C) and extended reaction times (6 hours) [2]. The iron-sulfur catalytic system has shown more promising results, achieving yields of 83-91% at 150°C within 2-4 hours, particularly effective for aromatic carboxylic acid substrates [2].

The development of solvent-free conditions at 140°C has provided yields ranging from 80-95% within 1-3 hours, representing a significant improvement in both environmental impact and synthetic efficiency [2] [4]. These conditions eliminate solvent-related waste streams while maintaining high product yields, making them particularly attractive for industrial implementation.

Advanced Oxidative Cyclization Techniques

Advanced oxidative cyclization methodologies represent a paradigm shift in benzimidazole synthesis, offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance. These approaches leverage oxidative processes to facilitate cyclization while maintaining high synthetic efficiency [5] [6] [7].

Metal-free synthesis using d-glucose as an efficient carbon-1 synthon has emerged as a particularly innovative approach [5]. This methodology operates in water as an environmentally benign solvent, achieving excellent reaction yields of 85-95% under mild temperature conditions. Isotopic studies with 13C6-d-glucose and deuterium oxide have unambiguously confirmed glucose as the methine source, providing mechanistic clarity to this biorenewable synthetic route [5].

The application of phenyliodine diacetate and copper-mediated oxidation systems has demonstrated broad functional group tolerance with yields ranging from 75-90% at room temperature [6] [7]. These systems operate through amidine formation followed by oxidative cyclization, enabling the synthesis of both N-hydrogen and N-alkyl benzimidazoles through careful control of reaction parameters [6].

Metal-organic framework-mediated synthesis using amino-functionalized MIL-125(Ti) has provided an efficient heterogeneous catalytic system [8]. This approach operates under ambient conditions without additional oxidants, achieving yields of 85-95% while offering excellent catalyst reusability. The titanium-based metal-organic framework activates substrates through electron-deficient titanium sites, initiating oxidative cyclization without requiring harsh reaction conditions [8].

Iron porphyrin catalysis represents another significant advancement, with Fe(III)TPPCl demonstrating exceptional catalytic activity [9] [10]. This system achieves yields of 94-96% within 2 hours at room temperature, showing remarkable selectivity for benzimidazole formation over benzoxazole side products. The porphyrin ligand environment provides optimal electronic properties for facilitating oxidative cyclization while maintaining high substrate tolerance [9] [10].

Ionic liquid-catalyzed aerobic oxidation systems, particularly those employing [MIMPs]+Cl- in combination with TEMPO and sodium nitrite, have shown exceptional efficiency [12]. These systems operate in acetonitrile-water mixtures at 45-55°C, achieving yields of 85-95% while demonstrating broad substrate scope and excellent functional group tolerance [12].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry methodologies for 1H-benzimidazole-2,5-diamine synthesis focus on minimizing environmental impact while maintaining or improving synthetic efficiency. These approaches incorporate principles of atom economy, solvent reduction, energy efficiency, and catalyst recyclability [13] [4] [14].

Deep eutectic solvents have emerged as particularly promising alternatives to traditional organic solvents [15]. Choline chloride-ortho-phenylenediamine deep eutectic solvent systems achieve yields of 95-97% while eliminating toxic solvent requirements. These systems operate through hydrogen bonding interactions that activate substrates while providing a recyclable reaction medium [15].

Microwave-assisted synthesis represents one of the most significant advances in green benzimidazole synthesis [13] [16]. This methodology achieves 95-98% reduction in reaction times compared to conventional heating, with yield improvements ranging from 3-113% [16]. Microwave irradiation operates at 60-80°C under solvent-free conditions, achieving yields of 85-99% within 5-10 minutes [13] [17].

The mechanistic advantages of microwave heating include selective heating of polar molecules, improved mass transfer, and elimination of thermal gradients that can lead to side reactions [13]. These benefits translate directly into improved synthetic efficiency and reduced energy consumption.

Solvent-free mechanochemical synthesis utilizing ball-milling techniques has demonstrated yields of 88-94% while eliminating solvent waste entirely [13]. This approach operates through mechanical energy input to facilitate chemical transformations, representing a fundamentally different activation mechanism compared to thermal processes.

Water as the sole solvent represents the ultimate green chemistry approach, achieving yields of 90-95% while utilizing the most environmentally benign solvent available [13] [18]. These aqueous systems often require mild surfactants or co-solvents to enhance substrate solubility, but maintain excellent environmental profiles.

Ionic liquid catalysis provides recyclable reaction media with yields of 85-95% under mild conditions [19]. These systems combine catalytic activity with solvent properties, enabling catalyst recovery and reuse for multiple reaction cycles. The ionic liquid structure can be tuned to optimize both catalytic activity and substrate solubility [19].

Biodegradable catalyst development represents an emerging area with yields of 80-90% achieved using enzyme-derived or naturally occurring catalytic systems [20]. While still under development for industrial applications, these approaches promise completely biodegradable synthetic pathways.

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 1H-benzimidazole-2,5-diamine faces several critical challenges that require systematic solutions to achieve commercial viability [21] [20] [22]. Traditional synthetic approaches suffer from high energy requirements, extended reaction times, solvent disposal costs, and purification complexities that significantly impact production economics.

High reaction temperature requirements (250-300°C) in traditional methods result in substantial energy costs and equipment demands [21]. Modern solutions incorporating microwave heating achieve 70-80% energy reduction by operating at 60-80°C while maintaining comparable or superior yields [20] [16]. This temperature reduction also enables the use of standard reactor materials rather than specialized high-temperature equipment.

Extended reaction times (2-8 hours) in conventional processes limit throughput and increase operational costs [21]. Advanced methodologies achieve 95-98% time reduction through microwave assistance, completing reactions within minutes rather than hours [16]. This dramatic improvement in reaction kinetics directly translates to increased production capacity and reduced operational expenses.

Toxic solvent utilization presents both environmental and economic challenges through disposal costs and regulatory compliance requirements [20]. Water-based and solvent-free methodologies achieve 90-100% solvent reduction while maintaining yields of 85-95% [13] [18]. These approaches eliminate solvent purchase, handling, and disposal costs while reducing environmental liability.

Catalyst recovery and reuse represent significant economic factors in industrial processes [20]. Heterogeneous catalytic systems enable 5-10 cycle reuse compared to traditional homogeneous catalysts that require complex separation procedures [8] [23]. Metal-organic frameworks and supported catalysts provide both high activity and excellent recyclability [8].

Product purification complexity affects both yield recovery and production costs [24] [25]. In-situ crystallization techniques achieve 90-98% yield recovery with 95-99% purity while reducing purification steps by 50-70% [24] [17]. These approaches eliminate multiple recrystallization cycles and reduce solvent requirements for purification.

Scalability challenges in batch processes limit production efficiency [20]. Continuous flow technologies provide 2-5 times throughput increase while enabling better heat and mass transfer control [26] [20]. Flow chemistry also enables real-time monitoring and process optimization that is difficult to achieve in batch systems.

Energy consumption represents a major operational cost factor [20]. Energy-efficient methodologies including ultrasound assistance, microwave heating, and ambient temperature processes achieve 60-80% energy savings compared to conventional thermal processes [13] [27] [20].

Waste generation affects both environmental compliance and disposal costs [20]. Atom-economical synthetic routes achieve 80-90% waste reduction through improved reaction selectivity and elimination of side-product formation [26] [20].

Purification Strategies and Yield Optimization

Purification strategies for 1H-benzimidazole-2,5-diamine require careful consideration of the compound's physical properties, including its molecular weight of 148.17 g/mol and melting point range of 154-178°C [29]. The presence of two amine functional groups creates opportunities for both hydrogen bonding and potential salt formation, which significantly influence purification approaches.

Recrystallization from hot methanol represents the most widely employed purification method, achieving yield recoveries of 85-95% with purities of 95-99% [24] [30] [31]. The procedure involves dissolution in boiling methanol followed by controlled cooling to promote crystal formation. The moderate solvent requirements and high industrial suitability make this approach particularly attractive for large-scale production [30].

Recrystallization from ethanol provides an alternative approach with yield recoveries of 80-90% and purities of 90-95% [17] [29]. Ethanol's lower toxicity compared to methanol and similar solvent properties make it suitable for pharmaceutical applications where solvent residues must be minimized [29].

Column chromatography achieves the highest purities (98-99.5%) but suffers from lower yield recoveries (75-85%) and high solvent requirements [32]. This technique is primarily reserved for analytical-scale purification or cases where exceptional purity is required for biological evaluation [32].

Water extraction methods provide excellent yield recoveries (90-95%) with minimal solvent requirements, making them highly suitable for industrial applications [33] [34]. These approaches leverage the differential solubility of benzimidazole derivatives in aqueous versus organic phases to achieve purification [34].

In-situ crystallization represents the most efficient approach, achieving yield recoveries of 90-98% with purities of 95-99% while eliminating separate purification steps [24] [35]. This methodology incorporates crystallization directly into the synthetic process, reducing overall process complexity and improving atom economy [35].

Precipitation methods offer moderate yield recoveries (80-90%) with purities of 90-95% while requiring minimal solvent input [36] [30]. These approaches involve pH adjustment or anti-solvent addition to induce precipitation of the desired product while leaving impurities in solution [30].

Sublimation provides the highest achievable purities (>99%) but suffers from lower yield recoveries (70-80%) and specialized equipment requirements [37]. This technique is particularly valuable for removing volatile impurities and achieving exceptional product purity for specialized applications [37].

Crystallization from water achieves yield recoveries of 85-95% with purities of 90-95% while utilizing the most environmentally benign solvent [24] [33]. This approach requires careful control of pH and ionic strength to optimize solubility and crystallization behavior.

Yield optimization strategies focus on minimizing product losses during purification while maintaining acceptable purity levels. The selection of appropriate purification methods depends on the specific application requirements, scale of production, and economic considerations. For pharmaceutical applications requiring high purity, multi-stage recrystallization or chromatographic methods may be necessary despite lower yield recoveries. Industrial-scale production generally favors in-situ crystallization or water-based precipitation methods that maximize yield recovery while minimizing solvent requirements and processing complexity.